Methyl 2-iodo-5-(trifluoromethyl)phenylacetate

Catalog No.
S12976414
CAS No.
M.F
C10H8F3IO2
M. Wt
344.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate

Product Name

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate

IUPAC Name

methyl 2-[2-iodo-5-(trifluoromethyl)phenyl]acetate

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

InChI

InChI=1S/C10H8F3IO2/c1-16-9(15)5-6-4-7(10(11,12)13)2-3-8(6)14/h2-4H,5H2,1H3

InChI Key

FWLFKCFCLIOQKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)I

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is a synthetic organic compound characterized by its unique structure, which includes a methyl ester functional group, an iodine atom, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C10H8F3I O2, and it possesses a molecular weight of approximately 314.07 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a compound of interest in various chemical applications.

, primarily due to the reactivity of the iodine atom and the ester functional group. Notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, leading to various derivatives.
  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to yield methyl 2-iodo-5-(trifluoromethyl)phenylacetic acid.
  • Cross-Coupling Reactions: The compound may participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds with various coupling partners .

Research indicates that methyl 2-iodo-5-(trifluoromethyl)phenylacetate exhibits biological activity, particularly as a potential pharmaceutical intermediate. Compounds with similar structures have been studied for their antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, which may contribute to increased biological activity by improving membrane permeability .

The synthesis of methyl 2-iodo-5-(trifluoromethyl)phenylacetate can be achieved through several methods:

  • Direct Iodination: Starting from methyl 5-(trifluoromethyl)phenylacetate, iodine can be introduced using iodinating agents such as iodine monochloride or N-iodosuccinimide in appropriate solvents.
  • Esterification: The corresponding acid can be reacted with methanol in the presence of an acid catalyst to form the ester.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished using reagents like trifluoromethyl iodide or via photochemical methods .

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals due to its potential herbicidal or pesticidal properties.
  • Material Science: It can be utilized in creating fluorinated polymers and materials with unique properties .

Several compounds share structural similarities with methyl 2-iodo-5-(trifluoromethyl)phenylacetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-trifluoromethylbenzoateTrifluoromethyl group on a para positionLacks iodine, affecting reactivity
Methyl 2-bromo-5-(trifluoromethyl)phenylacetateBromine instead of iodineDifferent halogen impacts stability and reactivity
Methyl 2-chloro-5-(trifluoromethyl)phenylacetateChlorine instead of iodineGenerally more stable than iodinated compounds

Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is unique due to its specific combination of iodine and trifluoromethyl groups, which enhances its reactivity and potential applications compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

343.95211 g/mol

Monoisotopic Mass

343.95211 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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